Fmoc-beta-Ala-Leu-OH
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Overview
Description
Fmoc-beta-Ala-Leu-OH, also known as fluorenylmethyloxycarbonyl-beta-alanine-leucine, is a compound commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus of peptides, allowing for the stepwise construction of peptide chains. This compound is particularly valuable in the synthesis of peptides due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-beta-Ala-Leu-OH typically involves the following steps:
Coupling with Leucine: The Fmoc-beta-alanine is then coupled with leucine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of automated systems also reduces the risk of contamination and human error .
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-Ala-Leu-OH undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: DIC and HOBt are frequently used as coupling reagents under mild conditions.
Major Products
The major products formed from these reactions include peptides with free amino groups ready for further elongation or modification .
Scientific Research Applications
Fmoc-beta-Ala-Leu-OH has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Fmoc-beta-Ala-Leu-OH involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group temporarily masks the amino group, preventing unwanted side reactions during peptide assembly. This allows for the stepwise elongation of the peptide chain with high precision .
Comparison with Similar Compounds
Similar Compounds
Fmoc-beta-Ala-OH: Similar to Fmoc-beta-Ala-Leu-OH but lacks the leucine residue.
Fmoc-Leu-OH: Contains the leucine residue but lacks the beta-alanine.
Fmoc-beta-Homoleu-OH: Similar structure but with a homoleucine residue instead of leucine.
Uniqueness
This compound is unique due to its combination of beta-alanine and leucine, providing specific properties that are valuable in peptide synthesis. The presence of both residues allows for the creation of peptides with distinct structural and functional characteristics .
Properties
Molecular Formula |
C24H28N2O5 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-15(2)13-21(23(28)29)26-22(27)11-12-25-24(30)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t21-/m0/s1 |
InChI Key |
LCPNEWLOVJOKPN-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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